molecular formula C13H20O3 B12611240 Ethyl 2-ethylidene-3-oxonon-8-enoate CAS No. 918150-79-5

Ethyl 2-ethylidene-3-oxonon-8-enoate

Cat. No.: B12611240
CAS No.: 918150-79-5
M. Wt: 224.30 g/mol
InChI Key: PWVKBMCIXXVPEG-UHFFFAOYSA-N
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Description

Ethyl 2-ethylidene-3-oxonon-8-enoate is an organic compound with the molecular formula C11H18O3. It is an ester derivative, characterized by the presence of a carbonyl group and an ethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-ethylidene-3-oxonon-8-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with an appropriate aldehyde under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-3-oxonon-8-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethylidene-3-oxonon-8-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-ethylidene-3-oxonon-8-enoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl and ethylidene groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-ethylidene-3-oxonon-8-enoate is unique due to the presence of the ethylidene group, which imparts distinct reactivity and properties compared to other esters. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

918150-79-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 2-ethylidene-3-oxonon-8-enoate

InChI

InChI=1S/C13H20O3/c1-4-7-8-9-10-12(14)11(5-2)13(15)16-6-3/h4-5H,1,6-10H2,2-3H3

InChI Key

PWVKBMCIXXVPEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=O)CCCCC=C

Origin of Product

United States

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